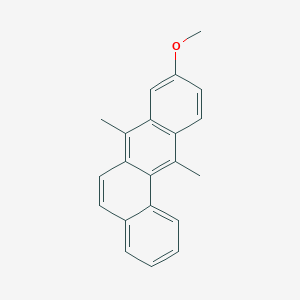

9-Methoxy-7,12-dimethyltetraphene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62078-52-8 |

|---|---|

Molecular Formula |

C21H18O |

Molecular Weight |

286.4 g/mol |

IUPAC Name |

9-methoxy-7,12-dimethylbenzo[a]anthracene |

InChI |

InChI=1S/C21H18O/c1-13-18-10-8-15-6-4-5-7-19(15)21(18)14(2)17-11-9-16(22-3)12-20(13)17/h4-12H,1-3H3 |

InChI Key |

AHRQGBPXTJLPPW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC3=CC=CC=C3C2=C(C4=C1C=C(C=C4)OC)C |

Origin of Product |

United States |

Synthetic Methodologies for 9 Methoxy 7,12 Dimethyltetraphene and Its Structural Analogues

Strategies for Constructing the Substituted Tetraphene Ring System

The formation of the tetraphene skeleton, a four-ring fused aromatic system, is the initial and crucial step in the synthesis of its derivatives. Several methodologies have been employed for this purpose, each with its own advantages and limitations.

Directed Ortho Metalation (DoM) and Directed Remote Metalation (DreM) Approaches for Aromatic Functionalization

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. chem-station.com This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with various electrophiles to introduce a wide range of substituents. The strength of the DMG plays a crucial role in the efficiency of the reaction, with groups like amides and O-carbamates being particularly effective. nih.govorganic-chemistry.org The methoxy (B1213986) group is also a known DMG. wikipedia.org This strategy offers high regioselectivity, often targeting a single position. wikipedia.org

In addition to DoM, directed remote metalation (DreM) has emerged as a valuable technique for functionalizing positions further away from the directing group. nih.govnih.gov DreM allows for the selective metalation of more distant protons on the aromatic ring system, expanding the scope of regioselective functionalization. nih.govunit.no These metalation strategies have been instrumental in the synthesis of highly substituted carbocyclic and heteroaromatic systems. nih.gov

Oxidative Cyclodehydrogenation for Extended Aromatic Systems

Oxidative cyclodehydrogenation is a key method for creating extended aromatic systems like tetraphenes from precursor molecules. researchgate.net This process, often referred to as the Scholl reaction, involves the intramolecular coupling of aryl groups under acidic and oxidative conditions to form new carbon-carbon bonds. nih.gov Various oxidizing agents, including iron(III) chloride (FeCl3) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in the presence of an acid, are commonly used. nih.govnih.gov This reaction is particularly useful for the final aromatization step in the synthesis of polycyclic aromatic hydrocarbons. The extension of the aromatic π-system through this method significantly alters the optoelectronic properties of the resulting molecules. fau.de

One-Pot Synthesis Sequences for Tetraphene Frameworks (e.g., Wittig and Diels-Alder Cyclizations)

One-pot syntheses offer an efficient approach to constructing complex molecules like tetraphenes by combining multiple reaction steps in a single reaction vessel, avoiding the need for isolation of intermediates. figshare.com A notable example involves a sequence of reactions including a Wittig reaction and a Diels-Alder cyclization. researchgate.net The Wittig reaction is a widely used method for forming carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone. nih.gov This can be followed by an intramolecular Diels-Alder reaction, a powerful cycloaddition reaction that forms a six-membered ring, to construct the tetraphene framework. This one-pot strategy has been successfully employed for the synthesis of fully conjugated tetraphenes. figshare.comresearchgate.net

| Reaction Type | Description |

| Wittig Reaction | A chemical reaction of an aldehyde or a ketone with a triphenyl phosphonium (B103445) ylide (often called a Wittig reagent) to give an alkene and triphenylphosphine (B44618) oxide. nih.gov |

| Diels-Alder Reaction | A chemical reaction between a conjugated diene and a substituted alkene, commonly termed the dienophile, to form a substituted cyclohexene (B86901) system. oup.com |

Ring-Closing Metathesis (RCM) as a Cyclization Strategy

Ring-closing metathesis (RCM) has become a powerful and versatile tool in organic synthesis for the formation of cyclic compounds. wikipedia.orgthieme-connect.de This reaction utilizes transition metal catalysts, most notably those based on ruthenium, to facilitate the intramolecular reaction between two terminal alkenes, resulting in the formation of a cycloalkene and a volatile byproduct like ethylene. wikipedia.orgorganic-chemistry.org RCM is known for its high functional group tolerance and its ability to form a wide range of ring sizes, from five-membered rings to large macrocycles. wikipedia.orgorganic-chemistry.org While initially challenging for the synthesis of highly substituted alkenes, advancements in catalyst design have expanded the scope of RCM to include the formation of tetrasubstituted double bonds. nih.gov This methodology has been applied to the synthesis of various carbocyclic and heterocyclic systems. thieme-connect.de

Regioselective Introduction of Methoxy and Methyl Functional Groups

Once the tetraphene core is constructed, the next critical step is the precise placement of the methoxy and methyl substituents to yield 9-Methoxy-7,12-dimethyltetraphene.

Synthetic Control over Methoxy Group Placement

The regioselective introduction of a methoxy group onto a polycyclic aromatic hydrocarbon can be achieved through various strategies. One common approach is to utilize a precursor that already contains a hydroxyl group at the desired position. This hydroxyl group can then be converted to a methoxy group via a Williamson ether synthesis, reacting it with a methylating agent such as methyl iodide in the presence of a base.

Methodologies for Precise Dimethylation and Isomer Control

The precise placement of methyl groups on the tetraphene scaffold, as seen in 7,12-dimethyltetraphene, is crucial for its biological activity and serves as a foundational aspect for creating derivatives like this compound. While specific literature detailing the precise dimethylation and isomer control for the 9-methoxy derivative is not abundant, the principles can be inferred from the synthesis of the parent compound, 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), which is an alternative name for 7,12-dimethyltetraphene. wikipedia.orgnih.gov

The synthesis of DMBA often involves the construction of the tetracyclic ring system with the methyl groups already in place or introduced at a late stage through specific reactions. Control over isomer formation is a significant challenge in the synthesis of substituted PAHs. Classical methods may result in a mixture of isomers, necessitating complex purification procedures. Modern synthetic strategies often employ transition-metal-catalyzed cross-coupling reactions, which offer greater regioselectivity. For instance, the strategic use of Grignard reagents or organolithium compounds with appropriate precursors can direct the methylation to the desired positions.

Synthesis of Diverse Tetraphene Derivatives and Heteroatom-Modified Analogues

The tetraphene core can be chemically modified to produce a wide array of derivatives with tailored properties. These modifications include the introduction of halogens, oxygen-containing functional groups, and the incorporation of heteroatoms such as boron, nitrogen, and phosphorus into the aromatic framework.

Halogenated Tetraphene Derivatives

Halogenation of tetraphenes is a key strategy for creating intermediates that can be further functionalized through cross-coupling reactions. beilstein-journals.org Methods for introducing halogens such as chlorine, bromine, and iodine onto the tetraphene skeleton have been developed. beilstein-journals.org These reactions can be achieved through electrophilic aromatic substitution or by using transition-metal catalysts. beilstein-journals.org For example, the direct halogenation of tetraphenylene, a related compound, has been accomplished using transition-metal catalysis, providing access to a variety of 2-substituted tetraphenylenes. beilstein-journals.org The resulting halogenated tetraphenes serve as versatile building blocks for the synthesis of more complex derivatives.

Hydroxylated and Oxo-Substituted Tetraphenes

The introduction of hydroxyl and oxo groups can significantly alter the electronic properties and biological activity of tetraphenes. A series of hydroxyl- or methoxy-substituted tetraptycene derivatives, which are structurally related to tetraphenes, have been synthesized through photochemical reactions of anthracene (B1667546) derivatives. nih.gov The synthesis of hydroxylated tetraphenylenes has been achieved via intermolecular oxidative homo- or cross-coupling reactions of dilithio substrates mediated by copper salts. oup.com Furthermore, oxidation reactions can introduce oxo functionalities. For instance, the oxidation of adamantane (B196018) to its tetraol derivatives highlights methods that could potentially be adapted for the controlled oxidation of tetraphenes. researchgate.net

Boron- and Nitrogen-Embedded Tetraphenes (BN-Tetraphenes)

The replacement of a C-C bond with an isoelectronic B-N unit in the tetraphene framework leads to BN-tetraphenes, a class of compounds with unique electronic and photophysical properties. A series of intensely blue fluorescent BN-embedded tetraphene derivatives have been synthesized through the catalytic cyclization of BN-naphthalenes with alkynes. rsc.org These BN-tetraphenes can be further functionalized, for example, through bromination followed by a cross-coupling reaction. rsc.org The synthesis of boron and nitrogen-doped graphene, a related field, also provides insights into methods for incorporating these heteroatoms into large aromatic systems, including arc discharge methods in the presence of precursors like diborane (B8814927) and pyridine. arxiv.org

Phosphorus-Containing Tetraphene Analogues

The incorporation of phosphorus into the tetraphene skeleton has led to the development of novel organophosphorus materials. A concise synthetic route to a family of phosphorus-containing polycyclic aromatic hydrocarbons, which can be considered organophosphorus analogs of dibenzonaphthanthrene, has been established. nih.gov The key steps in this synthesis involve a Barton–Kellogg olefination followed by a Mallory photocyclization. nih.gov The properties of these phosphorus-containing PAHs can be fine-tuned by derivatizing the phosphorus center. nih.gov Research into phosphorus-containing heterocycles and tetrahedranes also contributes to the broader understanding of how to incorporate phosphorus into complex organic frameworks. mit.eduuni-regensburg.de

Structure Reactivity Relationships in Methoxy and Dimethyl Tetraphenes

Influence of Methoxy (B1213986) Substitution on Aromatic Reactivity and Electronic Distribution

The introduction of a methoxy group (–OCH₃) at the 9-position of the 7,12-dimethyltetraphene framework has a profound impact on the molecule's electronic properties and reactivity. The methoxy group is a powerful electron-donating group (EDG) through resonance, while being weakly electron-withdrawing through induction. researchgate.net The resonance effect, where a lone pair of electrons from the oxygen atom is delocalized into the aromatic π-system, overwhelmingly dominates.

This donation of electron density increases the nucleophilicity of the tetraphene core, making it significantly more susceptible to electrophilic attack compared to the unsubstituted parent compound. researchgate.netlibretexts.org The increased electron density is not distributed uniformly across the rings. It is most pronounced at the ortho and para positions relative to the methoxy substituent. libretexts.org In the context of 9-Methoxy-7,12-dimethyltetraphene, this activating effect enhances the reactivity of the entire molecule towards electrophiles. This heightened reactivity can, however, be a double-edged sword, as it may lead to a decrease in regioselectivity or an increase in side reactions, such as oxidation, under harsh reaction conditions. For instance, in other aromatic systems, the presence of a methoxy group can deactivate the molecule towards certain reactions if it participates in chelating a metal catalyst, though its primary role in electrophilic reactions is activation. beilstein-journals.org

Stereochemical and Electronic Effects of Methyl Group Positioning on Reactivity

The two methyl groups at the 7- and 12-positions also play a crucial role in the reactivity of the molecule. Similar to the methoxy group, alkyl groups are electron-donating, albeit through a weaker inductive effect, and thus activate the aromatic ring towards electrophilic substitution. libretexts.org

Beyond their electronic contribution, the methyl groups exert significant stereochemical effects. The 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) core, which constitutes the parent structure, is known to be non-planar. acs.org Steric hindrance between the methyl group at position 12 and the hydrogen atom in the "bay region" (at position 1) causes the aromatic system to adopt a distorted, non-planar conformation. acs.org This distortion can influence the accessibility of different sites on the aromatic rings to incoming reagents, thereby affecting regioselectivity in substitution reactions. Furthermore, the presence of these methyl groups is critical in the context of the molecule's biological activity, where metabolic oxidation often targets these sites or adjacent positions. aacrjournals.orgnih.gov Studies on the thermal polymerization of similar PAHs have shown that methyl substituents are key to initiating chemical reactions at lower temperatures. acs.org

Advanced Functional Group Interconversions and Derivatization

The substituted tetraphene scaffold allows for a variety of chemical transformations to introduce new functional groups and build more complex molecular architectures.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds. acs.org The high electron density of this compound, a result of the combined effects of the methoxy and methyl groups, makes it highly reactive towards electrophiles.

Nitration, a typical EAS reaction, would proceed readily on this substrate. acs.org The directing effects of the substituents are additive. The powerful ortho-, para- directing methoxy group and the weaker ortho-, para- directing methyl groups will collectively activate specific positions for substitution. The position of nitration would be determined by a combination of electronic activation and steric hindrance. The most likely positions for electrophilic attack would be those that are electronically activated by the methoxy group and not sterically hindered by the methyl groups. Classical nitration methods, however, can sometimes lead to poor yields or side reactions on highly activated systems. beilstein-journals.org

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position | Electronic Effect (relative to -OCH₃ at C9) | Electronic Effect (relative to -CH₃ at C7 & C12) | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|---|

| 8 | ortho (activated) | - | Low | High |

| 10 | ortho (activated) | - | Low | High |

| 11 | meta (less activated) | - | Low | Low |

| 6 | - | ortho (activated) | Moderate | Moderate |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are well-suited for the late-stage functionalization of complex molecules like substituted tetraphenes. oup.comwikipedia.org

The Suzuki-Miyaura coupling , which pairs an organoboron species with an organic halide or triflate, could be used to introduce new aryl or alkyl groups onto the tetraphene skeleton. nih.govresearchgate.netrsc.org To employ this reaction, a halogen (e.g., Br, I) would first need to be installed on the aromatic ring, likely via electrophilic halogenation. Given the electron-rich nature of the substrate, the Suzuki coupling would likely proceed under relatively mild conditions. The efficiency of the coupling can be influenced by the electronic nature of the substrate, with electron-rich systems sometimes requiring specific ligand and base combinations for optimal results. mdpi.com

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide or triflate. wikipedia.orgorganic-chemistry.org This reaction would be invaluable for synthesizing amino-substituted tetraphenes. The electron-donating methoxy group makes the aryl halide substrate electron-rich, which can make the initial oxidative addition step of the catalytic cycle more challenging. Consequently, the use of specialized, bulky electron-rich phosphine (B1218219) ligands (such as X-Phos or Josiphos-type ligands) and strong bases (like NaOt-Bu) is often necessary to achieve high yields in the amination of electron-rich aryl halides. beilstein-journals.orgwikipedia.org

Table 2: Representative Conditions for Pd-Catalyzed Cross-Coupling on a Halogenated Methoxy-Aryl System

| Reaction | Typical Catalyst | Typical Ligand | Typical Base | Typical Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂ | PPh₃ or SPhos | Na₂CO₃ or K₃PO₄ | Toluene/Water or Dioxane |

| Buchwald-Hartwig | Pd₂(dba)₃ or Pd(OAc)₂ | BINAP, X-Phos, or other bulky phosphines | NaOt-Bu or Cs₂CO₃ | Toluene or Dioxane |

The 7,12-dimethyltetraphene core is susceptible to both oxidative and reductive transformations. Oxidation of the parent compound, 7,12-dimethylbenz[a]anthracene, has been studied extensively, often in the context of its metabolic activation. acs.orgnih.govnih.gov Oxidation can occur at the methyl groups to form hydroxymethyl derivatives or at the aromatic rings to form dihydrodiols and epoxides. aacrjournals.orgnih.gov One-electron transfer oxidation can generate radical cations as reactive intermediates. acs.org The presence of the electron-donating methoxy group in this compound would likely make the molecule even more prone to oxidation compared to the parent DMBA. Oxidizing agents like hypochlorite (B82951) with phase-transfer catalysts have been used for direct oxidation of PAHs to arene oxides. acs.org

Reduction of the tetraphene system can also be achieved, typically through catalytic hydrogenation or with dissolving metals. These reactions would reduce the aromatic rings, breaking the extended conjugation and leading to partially or fully saturated hydroaromatic structures. The specific outcome of the reduction would depend on the reagents and reaction conditions employed.

Mechanistic Investigations of Chemical Transformations Involving this compound

While specific mechanistic studies on this compound are not widely available, the mechanisms of its reactions can be inferred from extensive research on related systems.

For electrophilic aromatic substitution , the mechanism proceeds via a two-step addition-elimination pathway. The electrophile attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The stability of this intermediate is the key to the reaction's rate and regioselectivity. The positive charge in the intermediate for ortho and para attack relative to the methoxy group is more effectively stabilized by resonance, explaining the directing effect. The final step is the rapid loss of a proton from the site of attack to restore aromaticity.

In palladium-catalyzed cross-coupling reactions , the mechanism involves a catalytic cycle. rsc.org For a Suzuki coupling, this typically includes:

Oxidative Addition: The aryl halide adds to the Pd(0) catalyst to form a Pd(II) species. This is often the rate-determining step.

Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst.

The mechanism for the Buchwald-Hartwig amination is similar but involves the coordination of the amine to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex, which then undergoes reductive elimination to form the C-N bond. wikipedia.org For electron-rich substrates, the oxidative addition step is often slower, necessitating more reactive catalyst systems. beilstein-journals.org

Computational Chemistry and Theoretical Investigations of 9 Methoxy 7,12 Dimethyltetraphene

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Photophysical Properties

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for calculating the properties of medium to large-sized molecules like PAHs. DFT calculations can provide deep insights into the stability, electronic distribution, and photophysical characteristics of 9-Methoxy-7,12-dimethyltetraphene.

The stability of the molecule can be assessed by calculating its total electronic energy. Different geometric isomers or conformers can be compared based on their DFT-calculated energies to identify the most stable structures. The presence of the methoxy (B1213986) and dimethyl substituents on the tetraphene core is expected to influence the electron density distribution across the aromatic system. The methoxy group, being an electron-donating group, would likely increase the electron density in the aromatic rings, particularly at the ortho and para positions relative to its point of attachment. The methyl groups also contribute to hyperconjugation and can modestly donate electron density.

DFT calculations are also instrumental in predicting photophysical properties. By calculating the energies of the ground and excited states, one can estimate the absorption and emission wavelengths, which are crucial for understanding the molecule's interaction with light. For instance, time-dependent DFT (TD-DFT) is a common approach to simulate UV-Vis absorption spectra. biointerfaceresearch.com The substituents on the tetraphene core are expected to cause a bathochromic (red) shift in the absorption spectrum compared to the parent tetraphene molecule due to the extension of the conjugated π-system and the electron-donating nature of the substituents.

Illustrative Data from DFT Calculations for Substituted PAHs:

| Property | Illustrative Value | Significance |

| Total Energy | -X.XXXX Hartrees | Indicates the relative stability of the molecule. |

| Dipole Moment | Y.YY Debye | Measures the polarity of the molecule, influenced by substituents. |

| Polarizability | Z.ZZ ų | Describes the molecule's response to an external electric field. |

| First Hyperpolarizability | W.WW x 10⁻³⁰ esu | Relates to the non-linear optical properties of the molecule. |

Note: The values in this table are for illustrative purposes to show the type of data generated by DFT calculations and are not actual calculated values for this compound.

Prediction and Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Their Energy Levels

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. researchgate.net The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy is related to the electron affinity and indicates the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that correlates with the chemical reactivity and kinetic stability of the molecule. dntb.gov.ua

For this compound, the electron-donating methoxy and methyl groups are expected to raise the energy of the HOMO and have a smaller effect on the LUMO, thereby reducing the HOMO-LUMO gap compared to unsubstituted tetraphene. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. dntb.gov.ua The spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. In electrophilic reactions, the site of attack is often correlated with the location of the HOMO, while for nucleophilic reactions, the LUMO distribution is indicative.

Illustrative Frontier Molecular Orbital Data for a Substituted Tetraphene:

| Parameter | Illustrative Energy (eV) | Description |

| HOMO Energy | -5.50 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.80 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 3.70 | Difference between LUMO and HOMO energies. |

Note: These energy values are illustrative and represent typical values for a substituted PAH. They are not specific calculated values for this compound.

Molecular Dynamics Simulations and Conformational Analysis of Tetraphene Derivatives

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov For flexible molecules, MD simulations are crucial for exploring the conformational landscape and understanding how the molecule behaves in different environments (e.g., in solution or at a certain temperature).

MD simulations can also provide insights into the vibrational dynamics of the molecule and how energy is distributed and transferred within the molecular structure.

Theoretical Modeling of Reaction Pathways and Selectivity in Substituted Tetraphenes

Theoretical modeling can be employed to investigate the mechanisms of chemical reactions involving substituted tetraphenes. By mapping the potential energy surface for a given reaction, chemists can identify transition states and calculate activation energies, which helps in predicting the feasibility and selectivity of different reaction pathways. researchgate.net

For this compound, theoretical modeling could be used to predict the regioselectivity of electrophilic substitution reactions, such as nitration or halogenation. The electron-donating methoxy group is an activating group and directs electrophilic attack to the ortho and para positions. The methyl groups are also weakly activating. Computational models can quantify the activation energies for substitution at different positions on the tetraphene rings, thus predicting the major products. researchgate.netnih.gov

Furthermore, the reactivity of the molecule in oxidation or reduction reactions can be modeled. The presence of the electron-rich methoxy group might make the molecule more susceptible to oxidation. Theoretical calculations can help in understanding the formation of radical cations and their subsequent reactions.

Material Science and Advanced Applications of Tetraphene Derivatives

Applications in Organic Electronics and Optoelectronic Devices

The extended π-conjugated system of the tetraphene backbone is a key feature that suggests potential for applications in organic electronics. However, specific studies on 9-Methoxy-7,12-dimethyltetraphene in this domain are limited.

Investigation of Charge Carrier Mobility and Transport Mechanisms in π-Conjugated Systems

Research into the charge carrier mobility and transport mechanisms is fundamental for assessing a material's suitability for electronic devices. For many anthracene (B1667546) derivatives, the introduction of substituents can influence molecular packing and, consequently, charge transport properties. However, specific experimental or theoretical studies on the charge carrier mobility and transport mechanisms of this compound could not be identified in the available literature.

Design Considerations for Organic Light-Emitting Diodes (OLEDs) and Photovoltaic Cells

The design of new materials for Organic Light-Emitting Diodes (OLEDs) and organic photovoltaic (OPV) cells is a significant area of materials research. Anthracene derivatives, in general, are known for their blue emission and have been investigated for use in OLEDs. beilstein-journals.org The substitution pattern on the anthracene core is critical in tuning the emission color and efficiency.

Despite the known luminescent properties of the parent compound, 7,12-dimethylbenz[a]anthracene (B13559), which exhibits fluorescence, specific research detailing the design, fabrication, or performance of OLEDs or photovoltaic cells using this compound as a component could not be found.

Development of Advanced Functional Materials

The functionalization of PAHs is a key strategy for developing advanced materials with tailored properties.

Integration into Liquid Crystalline Materials and Studies of Self-Assembly

The incorporation of rigid aromatic cores into molecules can induce liquid crystalline behavior. Some anthracene derivatives have been shown to exhibit liquid crystal properties, which are of interest for applications in displays and sensors. rsc.orgnih.gov The self-assembly of these molecules is crucial for achieving the desired long-range order.

There is no available research that specifically investigates the integration of this compound into liquid crystalline materials or studies its self-assembly properties.

Exploration in Molecular Devices and Switches

The concept of using individual molecules as components in electronic devices, such as molecular switches, is a frontier in nanotechnology. The ability of a molecule to switch between two or more stable states in response to an external stimulus (e.g., light, electricity) is a prerequisite for such applications.

While the broader class of PAHs is of theoretical interest for molecular electronics, no specific research exploring the use of this compound in molecular devices or as a molecular switch has been found in the surveyed literature.

Luminescent Probes and Advanced Imaging Applications

The inherent fluorescence of many PAHs makes them candidates for use as luminescent probes in biological and materials imaging. The methoxy (B1213986) and methyl substituents on the tetraphene core would be expected to modulate its photophysical properties. For instance, the parent compound, 7,12-dimethylbenz[a]anthracene, is known to be fluorescent. nih.gov

However, specific studies detailing the luminescent properties of this compound and its application as a luminescent probe or in advanced imaging techniques are not present in the available scientific literature.

Design of Fluorescent Materials for Optical Applications

The unique photophysical properties of tetraphene and its derivatives make them promising candidates for the development of advanced fluorescent materials. The extended π-conjugated system of the tetraphene core is fundamental to its luminescence characteristics. By modifying this core structure with various functional groups, the electronic and optical properties can be finely tuned.

The introduction of substituents allows for the manipulation of the molecule's absorption and emission wavelengths. For instance, increasing the conjugation length generally leads to a red-shift in the absorbance spectrum, moving the absorption to higher wavelengths. mdpi.com This principle is a cornerstone in the design of fluorescent dyes for specific applications. The substitution pattern on the aromatic rings can also significantly influence the fluorescence quantum yield. Bulky substituents can suppress intermolecular interactions through steric hindrance, which in turn enhances fluorescence emission by reducing quenching pathways. mdpi.com

A notable area of research is the development of materials exhibiting aggregation-induced emission (AIE). In many conventional fluorescent dyes, aggregation in the solid state or in poor solvents leads to fluorescence quenching. However, for AIE-active molecules, the restriction of intramolecular rotations in the aggregated state blocks non-radiative decay channels and "turns on" fluorescence. rsc.org This property is highly valuable for applications in solid-state lighting and as fluorescent bioprobes. rsc.org

The synthesis of dyads, where a tetraphene derivative is linked to another chromophore, offers another strategy to create materials with novel photophysical behaviors. For example, linking an electron-donor tetraphenylethylene (B103901) (TPE) unit to an electron-acceptor perylenebisimide (PBI) core can lead to photo-induced charge transfer, a process that can be harnessed in various optoelectronic devices. rsc.org The specific linkage and relative orientation of the donor and acceptor units are critical in determining the resulting electronic and fluorescent properties. rsc.org

The table below summarizes the effects of different design strategies on the fluorescent properties of tetraphene-related compounds.

| Design Strategy | Effect on Fluorescent Properties | Potential Applications |

| Extension of π-Conjugation | Red-shift in absorption and emission spectra mdpi.com | Near-infrared (NIR) imaging, optical data storage |

| Introduction of Bulky Substituents | Enhanced fluorescence quantum yield due to suppression of quenching mdpi.com | High-efficiency organic light-emitting diodes (OLEDs) |

| Induction of Aggregation-Induced Emission (AIE) | Fluorescence turn-on in aggregated state rsc.org | Solid-state lighting, fluorescent sensors, bioprobes rsc.org |

| Formation of Donor-Acceptor Dyads | Photo-induced charge transfer, tunable emission rsc.org | Organic photovoltaics, molecular electronics rsc.org |

Regioselective Functionalization for High-Resolution Fingerprint Imaging

The application of fluorescent materials in forensic science, particularly for the visualization of latent fingerprints, has garnered significant interest. Tetraphene derivatives are emerging as powerful tools in this field due to their strong luminescence and the ability to be chemically modified for enhanced performance. nih.gov

Regioselective functionalization, the controlled introduction of chemical groups at specific positions on the tetraphene backbone, is a key strategy in designing effective fingerprint imaging agents. nih.gov This approach allows for the systematic tuning of the optical and electronic properties of the resulting luminogens. nih.gov For example, the incorporation of different substituents can alter the emission color, which can be advantageous for imaging on various colored surfaces.

A notable advancement in this area is the development of BN-substituted tetraphene derivatives. nih.gov These compounds have been successfully prepared through a post-functionalization strategy and have shown great promise in the detection of latent fingerprints on diverse substrates, including glass, aluminum foil, plastic, and ironware. nih.gov The versatility of this approach not only facilitates clear imaging of fingerprint ridges but also holds the potential to elucidate chemical information within the fingerprint residue, adding another layer of valuable information for forensic investigations. nih.gov

The functionalization can also influence the interaction of the fluorescent probe with the components of the fingerprint residue (e.g., amino acids, lipids). By tailoring the chemical nature of the substituents, it is possible to enhance the adhesion of the probe to the fingerprint, leading to higher contrast and resolution in the developed image.

The table below outlines the key aspects of regioselective functionalization of tetraphene derivatives for fingerprint imaging.

| Feature | Description | Significance in Fingerprint Imaging |

| Regioselectivity | Controlled placement of functional groups on the tetraphene core. nih.govnih.gov | Allows for fine-tuning of photophysical and chemical properties for optimal performance. |

| Tunable Emission | Modification of emission wavelength through substitution. nih.gov | Enables imaging on a wide variety of colored and patterned surfaces by selecting a probe with a contrasting emission color. |

| Substrate Versatility | Adherence to and visualization on different types of surfaces (porous, non-porous). nih.gov | Increases the applicability of the technique in real-world forensic scenarios where fingerprints are found on diverse objects. |

| Chemical Information | Potential to interact with and reveal the chemical composition of the fingerprint residue. nih.gov | Provides additional forensic data beyond the physical pattern of the fingerprint. |

Utilization as Analytical Reference Materials and Standards in Environmental Chemistry

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds that are of significant environmental concern due to their persistence and potential toxicity. lgcstandards.comaccustandard.com Accurate monitoring of PAHs in various environmental matrices such as air, water, and soil is crucial for assessing environmental quality and human exposure risks. researchgate.netnih.gov This necessitates the use of high-quality analytical reference materials and standards for the calibration and validation of analytical methods. osti.govlgcstandards.com

Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are commonly employed for the separation and quantification of complex mixtures of PAHs. nih.govacs.org The large number of possible PAH isomers presents a significant analytical challenge, making the availability of well-characterized reference standards essential for accurate identification and quantification. acs.org

Standard Reference Materials (SRMs) for PAHs are available from metrological institutes and are certified for the concentrations of selected PAHs. osti.gov These SRMs range from simple solutions of individual compounds to complex natural matrix materials like diesel particulate matter and coal tar. osti.gov The development of new reference materials for a wider range of substituted PAHs, including methylated and methoxylated derivatives, would be beneficial for improving the comprehensiveness of environmental monitoring programs.

The table below summarizes the role of PAH reference materials in environmental analysis.

| Aspect | Description | Importance in Environmental Chemistry |

| Method Validation | Used to confirm the accuracy and reliability of analytical methods for PAH determination. osti.gov | Ensures that data from different laboratories are comparable and of high quality. |

| Instrument Calibration | Employed to create calibration curves for the quantification of PAHs in unknown samples. osti.gov | Essential for obtaining accurate concentration measurements of pollutants. |

| Isomer-Specific Analysis | Helps in the chromatographic separation and identification of individual PAH isomers. acs.org | Crucial for assessing the specific risks associated with different isomers, as toxicity can vary significantly. |

| Matrix Effects | Natural matrix SRMs help in evaluating the influence of the sample matrix on the analytical signal. osti.gov | Improves the accuracy of analysis in complex environmental samples like soil and sediment. |

Future Research Directions and Unresolved Challenges

Innovation in Sustainable and Efficient Synthetic Routes for Complex Tetraphene Architectures

Future research in this area must focus on the development of synthetic strategies that are not only high-yielding but also adhere to the principles of green chemistry. This includes the exploration of catalytic C-H activation and annulation reactions to construct the tetraphene core in fewer steps and with greater atom economy. Metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, have shown promise in the synthesis of other complex PAHs and could be adapted for the construction of highly substituted tetraphenes. Furthermore, the development of one-pot or tandem reaction sequences would significantly streamline the synthesis, reducing the need for intermediate purification steps and minimizing solvent usage. The challenge lies in achieving high regioselectivity in these reactions to precisely install substituents like the methoxy (B1213986) and methyl groups on the tetraphene scaffold.

Exploration of Novel Functionalization Strategies for Tailored Properties and Advanced Performance

The properties of a tetraphene core are heavily influenced by its peripheral substituents. The methoxy group in 9-methoxy-7,12-dimethyltetraphene, for instance, can significantly impact its electronic and solubility characteristics. However, the exploration of a wider range of functional groups on the tetraphene skeleton is crucial for tailoring its properties for specific applications.

A significant unresolved challenge is the development of regioselective late-stage functionalization methods. Such methods would allow for the modification of the already-formed tetraphene core, providing access to a diverse library of derivatives without the need to re-synthesize each compound from scratch. Techniques like electrophilic aromatic substitution, while common for simpler aromatics, often lack selectivity in complex PAHs, leading to mixtures of isomers that are difficult to separate. Future research should therefore focus on directed C-H functionalization, where a directing group guides a catalyst to a specific position on the aromatic framework. This would enable the introduction of a wide array of functional groups, including halogens for further cross-coupling, boronates for sensor applications, and various electron-donating and -withdrawing groups to tune the optoelectronic properties.

Advancement in Spectroscopic and Analytical Techniques for Detailed Characterization of Highly Substituted Systems

The detailed characterization of highly substituted, non-planar PAHs like this compound presents a considerable analytical challenge. Standard techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry are indispensable, but the complexity of the spectra can make unambiguous structure elucidation difficult, especially for isomeric mixtures.

Future advancements in this area should focus on the development and application of more sophisticated analytical techniques. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are powerful tools for unraveling complex proton and carbon environments. However, for large and relatively insoluble PAHs, achieving sufficient resolution can be problematic. The use of high-field NMR spectrometers and specialized solvents or solid-state NMR could help overcome these limitations. In mass spectrometry, techniques like tandem mass spectrometry (MS/MS) can provide valuable fragmentation data to aid in structural identification. Furthermore, the coupling of separation techniques like high-performance liquid chromatography (HPLC) with high-resolution mass spectrometry (HRMS) is essential for the analysis of complex reaction mixtures and for the purification of target compounds.

Synergistic Integration of Computational and Experimental Approaches for Rational Design of New Tetraphene-Based Materials

The purely empirical, trial-and-error approach to developing new materials is often time-consuming and resource-intensive. The synergistic integration of computational modeling with experimental synthesis and characterization offers a more rational and efficient pathway to novel tetraphene-based materials.

Computational chemistry, particularly density functional theory (DFT), can be employed to predict the electronic, optical, and structural properties of yet-to-be-synthesized tetraphene derivatives. This allows for the in-silico screening of large numbers of potential candidates to identify those with the most promising characteristics for a given application. For example, computational models can predict the HOMO-LUMO gap, which is crucial for applications in organic electronics, or the binding affinity for a specific target in biological applications.

A key challenge is to improve the accuracy of these computational models for large and complex PAHs, where electron correlation effects can be significant. Close collaboration between computational and experimental chemists is essential to validate and refine the theoretical models. Experimental data from spectroscopic and electrochemical measurements can be used to benchmark the computational results, leading to a feedback loop that enhances the predictive power of the models. This integrated approach will accelerate the discovery of new functional materials by focusing experimental efforts on the most promising candidates.

Expanding the Scope of Applications in Emerging Technologies and Interdisciplinary Research Fields

While the parent compound, 7,12-dimethylbenz[a]anthracene (B13559), is a well-known carcinogen, the introduction of functional groups like methoxy can alter its biological activity and open up new avenues for research. A 1969 study by Sydnor and Flesher investigated the biological effects of 4-methoxy-7,12-dimethylbenz(a)anthracene (B108380) (likely the same compound as this compound) and found it to be inactive in causing the same level of tissue damage as its parent compound. This highlights how functionalization can modulate biological activity.

However, the potential applications of this compound and its derivatives extend far beyond toxicology. The tetraphene core, with its extended π-system, is a promising scaffold for the development of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The methoxy and methyl substituents can be used to tune the solubility, solid-state packing, and electronic properties of these materials.

Future research should focus on exploring these potential applications. This will require interdisciplinary collaboration between synthetic chemists, materials scientists, physicists, and engineers. A significant challenge will be to establish clear structure-property relationships that can guide the design of new tetraphene derivatives with optimized performance in these emerging technologies. Furthermore, the unique photophysical properties of functionalized tetraphenes could be exploited in the development of novel fluorescent probes for bioimaging or chemical sensing. The journey from a laboratory curiosity to a technologically relevant material is long, but the rich chemistry and promising properties of the tetraphene scaffold make it a worthy pursuit for future scientific endeavor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.